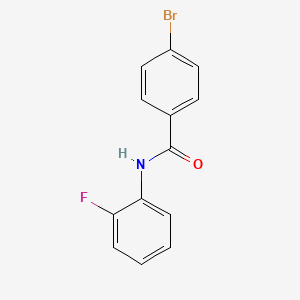

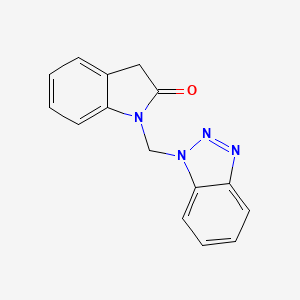

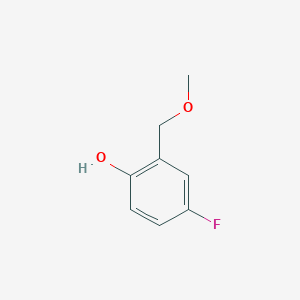

1-(benzotriazol-1-ylmethyl)-3H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(benzotriazol-1-ylmethyl)-3H-indol-2-one” is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms . This compound has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical And Chemical Properties Analysis

The solid state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones . Factors contributing to this choice of hydrogen-bonding mode are discussed .Scientific Research Applications

Synthesis of Substituted Carbazoles and Cyclopent[b]indoles

1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one has been utilized in the synthesis of substituted carbazoles and cyclopent[b]indoles. Katritzky et al. (1996) demonstrated that 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and subsequent reactions to produce a range of substituted carbazoles and cyclopent[b]indoles with moderate to excellent yields. This process includes steps like intramolecular cyclization and aromatization (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Thermolysis in Gas Phase

Dib et al. (2004) explored the gas-phase thermolysis of derivatives of 1-(benzotriazol-1-yl)propan-2-one, revealing insights into the pyrolysis mechanism, including the formation of indoles and disubstituted indoles. This study also provided kinetic data such as pre-exponential factors and activation energies, contributing to our understanding of the thermal behavior of these compounds (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Lithiation and Transformation of Heterocycles

Katritzky et al. (1989) researched the conversion of various heterocycles, including indole and carbazole, into their N-(benzotriazol-1-ylmethyl) derivatives. This study highlighted the smooth lithiation at the inter-ring methylene group of these derivatives, which then react with electrophiles, demonstrating the compound's utility in heterocyclic chemistry (Katritzky, Drewniak-Deyrup, Lan, & Brunner, 1989).

Synthesis of N-Substituted Heterocycles

In another study by Katritzky et al. (1993), N-(Benzotriazol-1-ylmethyl)-indole and related compounds were converted into N-substituted heterocycles using various reagents. This method demonstrated an efficient route for synthesizing these heterocycles, showcasing the compound's versatility in organic synthesis (Katritzky, Lang, & Lan, 1993).

Mechanism of Action

While the specific mechanism of action for “1-(benzotriazol-1-ylmethyl)-3H-indol-2-one” is not explicitly mentioned in the search results, benzotriazole can act either as an acid or base . It can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Future Directions

Benzotriazole methodology, recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . It has the potential in the synthesis of diverse pharmacologically important heterocyclic skeletons . This suggests that “1-(benzotriazol-1-ylmethyl)-3H-indol-2-one” and its derivatives could have significant potential in future research and applications.

properties

IUPAC Name |

1-(benzotriazol-1-ylmethyl)-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15-9-11-5-1-3-7-13(11)18(15)10-19-14-8-4-2-6-12(14)16-17-19/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYXUWWRZAYYPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

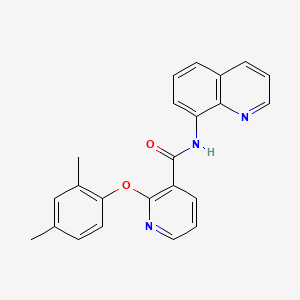

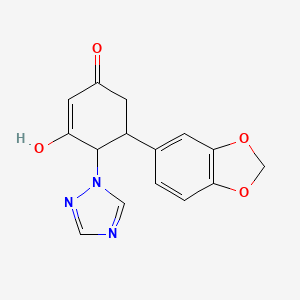

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

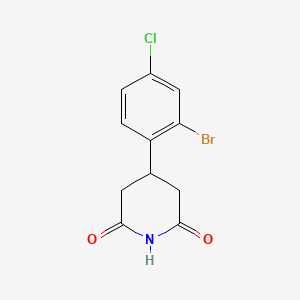

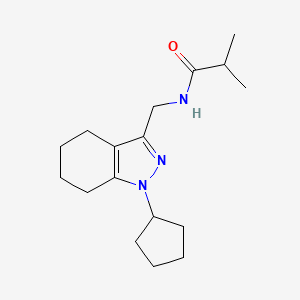

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

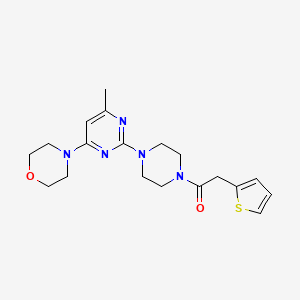

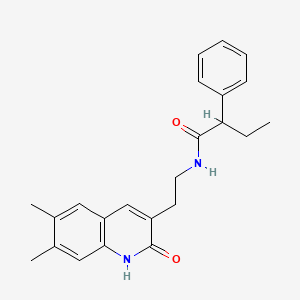

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)